molecular formula C9H10O3 B12666809 3-(Hydroxymethyl)-5-methylsalicylaldehyde CAS No. 65448-72-8

3-(Hydroxymethyl)-5-methylsalicylaldehyde

Cat. No.: B12666809
CAS No.: 65448-72-8
M. Wt: 166.17 g/mol
InChI Key: ZDFBTCGNMLBHHT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylsalicylaldehyde is an organic compound with a unique structure that includes both hydroxymethyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methylsalicylaldehyde typically involves the hydroxymethylation of 5-methylsalicylaldehyde. One common method is the reaction of 5-methylsalicylaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then oxidized to form the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylsalicylaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-methylsalicylaldehyde.

    Reduction: 3-(Hydroxymethyl)-5-methylsalicyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-5-methylsalicylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylsalicylaldehyde involves its interaction with various molecular targets. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, but with a furan ring structure.

    3-Hydroxymethyl-3-methyl-oxetane: Contains a hydroxymethyl group and an oxetane ring.

Uniqueness

3-(Hydroxymethyl)-5-methylsalicylaldehyde is unique due to its combination of hydroxymethyl and aldehyde functional groups on a salicylaldehyde backbone. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

65448-72-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-hydroxy-3-(hydroxymethyl)-5-methylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-4,11-12H,5H2,1H3

InChI Key

ZDFBTCGNMLBHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)O)CO

Origin of Product

United States

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